N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline
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Overview
Description
N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline is an organic compound with the molecular formula C13H19N3O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and organic synthesis. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a methyl group and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline typically involves the reaction of N-methylpiperazine with an appropriate aniline derivative under controlled conditions. One common method involves the acylation of N-methylpiperazine with 2-chloro-N-methylaniline in the presence of a base such as triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrially, the production of this compound can be achieved through large-scale synthesis using similar reaction conditions as in laboratory settings. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction mixture is typically purified using techniques such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The piperazine ring plays a crucial role in the binding process, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-methylpiperazine: A simpler derivative used in the synthesis of various pharmaceuticals.
2-chloro-N-methylaniline: A precursor in the synthesis of N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline.
N-methyl-4-piperidone: Another piperazine derivative with different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[2-(methylamino)phenyl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-14-12-6-4-3-5-11(12)13(17)16-9-7-15(2)8-10-16/h3-6,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFHQCFIEZYULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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